Ethyl 6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with an ethyl ester group at the 3-position and a nitro group at the 4-position of the pyrazole ring. The molecular formula of this compound is C12H10N6O4, and it has a molecular weight of 302.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves a multi-step process One common method starts with the preparation of the pyrazole ring, followed by the formation of the pyrazolo[1,5-a]pyrimidine core
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Formation of Pyrazolo[1,5-a]pyrimidine Core: The pyrazole ring is then reacted with a suitable pyrimidine precursor, such as 2-chloropyrimidine, in the presence of a base like potassium carbonate.
Introduction of Ethyl Ester Group: The ethyl ester group is introduced through esterification using ethanol and a catalytic amount of sulfuric acid.
Introduction of Nitro Group: The nitro group is introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Amino Derivative: Formed by the reduction of the nitro group.
Carboxylic Acid: Formed by the hydrolysis of the ethyl ester group.
Scientific Research Applications
Ethyl 6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: Used in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it inhibits cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle progression. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Ethyl 6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Similar structure but different substitution pattern, leading to different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains an additional triazole ring, which can enhance its binding affinity to certain targets.
Indole Derivatives: While structurally different, indole derivatives share some biological activities, such as anticancer and antiviral properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological research, and medicinal chemistry.
Properties
IUPAC Name |
ethyl 6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O4/c1-2-22-12(19)10-5-15-17-6-8(3-13-11(10)17)16-7-9(4-14-16)18(20)21/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNLKKFWZTTXOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=CN2N=C1)N3C=C(C=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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